molecular formula C26H23N3O5 B2663644 N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide CAS No. 1224002-47-4

N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide

Cat. No.: B2663644
CAS No.: 1224002-47-4
M. Wt: 457.486
InChI Key: RFSZFHPEXAKIDM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N3O5 and its molecular weight is 457.486. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has indicated that pyrazole-acetamide derivatives like N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide can be used to create novel coordination complexes with metals such as cobalt and copper. These complexes have shown significant antioxidant activity, suggesting potential applications in oxidative stress-related disorders (Chkirate et al., 2019).

Biological Evaluation as Anti-Inflammatory, Antioxidant, and Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for various biological activities. They have demonstrated promising results in IL-6 inhibitory, free radical scavenging, and antimicrobial activities against pathogenic bacteria and fungi. This suggests potential applications in anti-inflammatory, antioxidant, and antimicrobial therapies (Bandgar et al., 2009).

Computational and Pharmacological Potential Evaluation

In computational and pharmacological studies, pyrazole derivatives have shown binding and moderate inhibitory effects in various assays. This includes potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such research indicates the compound's potential in drug discovery and development for treating various diseases (Faheem, 2018).

Molecular Conformations and Hydrogen Bonding

Studies have explored different molecular conformations and hydrogen bonding in various derivatives, demonstrating the chemical versatility and potential applications in medicinal chemistry and drug design (Narayana et al., 2016).

Potential Antipsychotic Agents

Some derivatives of this compound have been found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique property makes them interesting candidates for developing new antipsychotic medications (Wise et al., 1987).

Anti-Inflammatory Activity

Certain derivatives have shown significant anti-inflammatory activity in assays, suggesting their potential use in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-32-20-13-18(14-21(15-20)33-2)27-24(30)16-28-26-22(12-17-8-6-7-11-23(17)34-26)25(31)29(28)19-9-4-3-5-10-19/h3-11,13-15H,12,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSZFHPEXAKIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.